N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[[5-(2-chloroacetyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDWEMUVRXBMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104082-15-7 | |
| Record name | N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Acylation and Amidation
This approach, adapted from analogous thiophene acetamide syntheses, involves:
Step 1: Synthesis of 5-(2-Chloroacetyl)thiophene-2-carbaldehyde
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Friedel-Crafts Acylation : Thiophene-2-carbaldehyde reacts with chloroacetyl chloride in the presence of AlCl₃, selectively introducing the chloroacetyl group at the 5-position due to the directing effect of the 2-aldehyde.
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Conditions : Dichloromethane solvent, 0–5°C, 12-hour stirring. Yield: ~65% (inferred from similar reactions in).
Step 2: Reductive Amination and Acetylation
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Reduction to Amine : The aldehyde intermediate is reduced to 5-(2-chloroacetyl)thiophen-2-ylmethanol using NaBH₄, followed by conversion to the amine via Gabriel synthesis or Hofmann degradation.
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Acetylation : The amine reacts with acetyl chloride in tetrahydrofuran (THF) with triethylamine as a base, yielding the target acetamide.
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Conditions : Room temperature, 15-hour reaction time. Yield: 58% (based on).
Acid-Catalyzed Esterification-Amidation Cascade
Drawing from patented methods for structurally related acetamides, this one-pot method avoids isolating intermediates:
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Esterification : 5-(2-Chloroacetyl)thiophene-2-carboxylic acid is treated with methanol and catalytic H₂SO₄, forming methyl 5-(2-chloroacetyl)thiophene-2-carboxylate.
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Ammonolysis : Gaseous NH₃ is bubbled into the reaction mixture, displacing the methoxy group to form the acetamide.
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Key Advantages :
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Limitations : Requires strict pH control to prevent hydrolysis of the chloroacetyl group.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Temperature and Time Dependence
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Ester Formation : Reflux at 60–90°C for 6–8 hours achieves complete conversion.
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Amidation : Prolonged stirring (>15 hours) at room temperature maximizes yield without degrading the chloroacetyl group.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) shows ≥95% purity for optimized batches.
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Elemental Analysis : Computed vs. found values for C, H, N, and S validate stoichiometric consistency.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Two-Step Acylation | 58% | 95% | Scalable, uses mild conditions |
| Esterification-Amidation | 90–95% | 98% | One-pot, high efficiency |
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide serves as a versatile building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes and receptors. For example, it has been studied for its potential to inhibit certain kinases involved in cancer progression, indicating its utility in developing anticancer drugs.
Mechanism of Action
The compound's mechanism typically involves:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinases implicated in cancer metastasis.
- Receptor Modulation : Interaction with cell surface or intracellular receptors can alter signaling pathways, contributing to therapeutic effects.
- Protein Interaction Disruption : By interfering with protein-protein interactions, it may affect cellular processes crucial for cancer cell survival and proliferation.
Biological Studies
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits notable cytotoxic effects on various cancer cell lines. For instance:
- Breast Cancer : In MCF-7 breast cancer cells, treatment led to a dose-dependent decrease in viability and increased apoptosis, confirming its potential as an anticancer agent.
- Lung Cancer : A549 lung cancer cells showed significant growth inhibition and G1 phase arrest upon treatment with this compound, suggesting its efficacy as a chemotherapeutic agent.
Materials Science
The compound is also explored for its role in developing novel materials with unique electronic or optical properties. Its thiophene ring structure can impart desirable characteristics to polymers and coatings used in various industrial applications.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect Observed |
|---|---|---|
| Anticancer | MCF-7 | Dose-dependent decrease in viability |
| Anticancer | A549 | Significant growth inhibition |
| Enzyme Inhibition | Various | Inhibition of specific kinases |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells indicated that this compound significantly reduced cell viability and increased apoptosis rates through flow cytometry analysis.
- Case Study on Lung Cancer : Research on A549 cells demonstrated that the compound inhibited cell growth effectively and induced G1 phase arrest, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
a. Thiazolidinone and Thioxoacetamide Derivatives () Compounds 9–13 in share a thioxoacetamide backbone but differ in substituents:
- Compound 9 : Contains a 4-chlorobenzylidene group, yielding a high melting point (186–187°C) and synthesis yield (90%).
- Compound 10 : Features an indole-methylene group, with a lower yield (83%) but higher melting point (206–207°C).
- Compound 13 : Incorporates a 5-nitro-2-furyl group, resulting in reduced yield (58%) and lower melting point (159–160°C).
Key Differences :
Table 1: Comparison of Thioxoacetamide Derivatives
b. Thiadiazole and Phenoxy Derivatives () The compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide) demonstrated significant cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming standard 5-fluorouracil .
Key Differences :
- The target compound lacks the thiadiazole and pyridine rings present in 7d , which are critical for its anticancer activity.
- The chloroacetyl group in the target compound may offer a different mechanism of action, such as alkylation of biological nucleophiles, compared to the phenoxy-thiadiazole scaffold .
c. Thiazole and Benzoyl Derivatives (–11)
- N-(5-(Chloromethyl)thiazol-2-yl)acetamide () : Features a thiazole ring with a chloromethyl group (density: 1.434 g/cm³, pKa: 9.46).
- 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide (): Contains a 2-chlorobenzoyl group and ethyl-thiophene, characterized by X-ray crystallography (R factor: 0.049) .
Biological Activity
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound has the molecular formula and features a thiophene ring substituted with a chloroacetyl group. This unique structure is thought to contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Antimicrobial Properties:
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential:
Research has also explored the compound's anticancer properties, with findings suggesting it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action appears to involve interactions with key cellular targets, potentially disrupting critical pathways involved in cancer progression.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition of enzyme activity or disruption of protein function, which is crucial for its antimicrobial and anticancer effects.
Table 1: Summary of Biological Activities
Case Studies
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Antimicrobial Efficacy Against MRSA :
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections. -
Inhibition of Cancer Cell Proliferation :
In vitro studies on lung cancer cell lines revealed that the compound could inhibit cell proliferation effectively, with IC50 values indicating strong potency compared to standard chemotherapeutic agents. The study highlighted the compound's potential as a lead for developing new anticancer drugs.
Q & A
Q. What synthetic routes are commonly employed for N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Reacting a thiophene derivative (e.g., 5-(aminomethyl)thiophen-2-yl) with chloroacetyl chloride in the presence of a base (e.g., KCO) in acetone under reflux .
- Monitoring reaction progress via TLC (hexane:ethyl acetate = 9:1) to optimize time and solvent systems .
- Purification via solvent extraction (ethyl acetate) or recrystallization (ethanol) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies thiophene protons (δ 6.5–7.5 ppm), chloroacetyl carbonyl (δ ~170 ppm), and acetamide NH (δ ~8 ppm) .
- IR Spectroscopy : Confirms C=O (1650–1750 cm), C-Cl (550–850 cm), and NH (3200–3500 cm) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. How is crystallographic data analyzed to resolve the compound’s structure?
- Methodological Answer :
- X-ray diffraction data processed using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
- Visualization via WinGX/ORTEP to model anisotropic displacement ellipsoids and hydrogen bonding networks .
Advanced Questions
Q. How can computational methods like DFT predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- HOMO-LUMO Analysis : Predicts charge transfer and nucleophilic/electrophilic sites. For example, chloroacetyl groups act as electron-withdrawing moieties, lowering LUMO energy .
- Molecular Electrostatic Potential (MESP) : Maps regions prone to electrophilic attack (e.g., sulfur on thiophene) .
- DFT-based optimization : Validates experimental bond lengths/angles and predicts tautomeric stability .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC or NMR to rule out impurities (e.g., unreacted starting materials) .
- Assay Standardization : Replicate antimicrobial tests under controlled conditions (e.g., 1000 µg/mL concentration for bacterial inhibition assays) .
- Structural Analog Comparison : Compare with derivatives (e.g., sulfonylacetamide-thiophenes showing 52–67% inhibition against Shigella dysenteriae and Pseudomonas aeruginosa) .
Q. What strategies mitigate side reactions during synthesis?
- Methodological Answer :
- By-Product Identification : Use NMR to detect trichloroethane derivatives (e.g., 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)) .
- Reagent Optimization : Substitute sodium azide with milder nucleophiles to reduce dimerization .
- Temperature Control : Lower reaction temperatures (e.g., room temperature for 8 hours) to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
